Home > Products > Screening Compounds P147760 > 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate - 1251922-53-8

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Catalog Number: EVT-1742396
CAS Number: 1251922-53-8
Molecular Formula: C9H13NO4S
Molecular Weight: 231.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

rac-tert-Butyl 2-{5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

  • Compound Description: This compound contains a thiazolidine ring substituted with a complex side chain at the nitrogen atom. The side chain incorporates a benzene ring, an ether linkage, and a pyridine ring. The crystal structure reveals that the thiazolidine ring adopts a non-planar conformation and forms intermolecular hydrogen bonds. []
  • Relevance: This compound shares the core 2,4-dioxo-1,3-thiazolidine structure with 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate. The presence of a bulky tert-butyl ester group and a substituted phenyl ring in the side chain offers insights into potential structural modifications and their impact on the conformation and intermolecular interactions of the thiazolidine ring. []

Ethyl 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

  • Compound Description: This compound features a thiazolidine ring with a 4-methoxybenzylidene substituent at the 5-position and an ethyl acetate group at the nitrogen. The molecule exhibits a nearly planar conformation between the benzene and thiazolidine rings, stabilized by C—H⋯O hydrogen bonds and C=O–π interactions in the crystal structure. []
  • Relevance: Similar to 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, this compound possesses a 2,4-dioxo-1,3-thiazolidine core and an ester group attached to the nitrogen. The key difference lies in the presence of a 4-methoxybenzylidene substituent at the 5-position, highlighting the possibility of modifying the thiazolidine ring with various aromatic substituents and exploring their effects on molecular conformation and crystal packing. []

N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide

  • Compound Description: This compound features a thiazolidine ring substituted with a propanamide group bearing a 4-isobutylphenyl moiety at the nitrogen. The crystal structure analysis shows that the thiazolidine ring is nearly planar and forms an almost orthogonal angle with the benzene ring. The molecule participates in various intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds. []
  • Relevance: This compound provides another example of a 2,4-dioxo-1,3-thiazolidine core substituted at the nitrogen, similar to 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate. The presence of a propanamide linker and a 4-isobutylphenyl group highlights the versatility of structural modifications possible at the nitrogen atom and their potential influence on the thiazolidine ring's conformation and crystal packing arrangements. []

N,N-Diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

  • Compound Description: This compound consists of a thiazolidine ring with a 5-(4-methoxybenzylidene) substituent and a N,N-diethylacetamide group at the nitrogen. Notably, the thiazolidine and phenyl rings adopt a slightly twisted conformation. The crystal packing is characterized by C—H⋯O hydrogen bonds and π–π stacking interactions. []
  • Relevance: Similar to 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, this compound contains a 2,4-dioxo-1,3-thiazolidine core, but with a 5-(4-methoxybenzylidene) substituent. The presence of a N,N-diethylacetamide group at the nitrogen instead of a simple ester group provides valuable insights into the effects of varying the nitrogen substituent on the conformational preferences and crystal packing of thiazolidine derivatives. []

[2‐[2‐(2,4‐Dioxo‐1,3‐thiazolidin‐3‐yl)ethylamino]‐2‐oxoethyl] 2‐(furan‐2‐carbonylamino) acetate

  • Compound Description: This molecule acts as a reversible, double-headed competitive inhibitor of cathepsin B. It consists of two distinct binding moieties: a dioxothiazolidine head and a furan-2-carbonylamino acetate tail. []
  • Relevance: This compound shares the 2,4-dioxo-1,3-thiazolidine core with 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate. Unlike the target compound's butyl acetate substituent on the nitrogen, this inhibitor features a longer chain with an ethylamino group and a furan-2-carbonylamino acetate tail. This difference highlights how structural variations from the core structure can lead to significant changes in biological activity and target specificity. []

N-(2-[4-[2,4-Dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide (BP-1003)

  • Compound Description: BP-1003 is a thiazolidinedione derivative of alpha-lipoic acid, designed as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist for treating inflammatory skin diseases. It exhibits potent PPARγ activation and effectively inhibits human keratinocyte proliferation and interleukin-2 production. []
  • Relevance: While BP-1003 shares the thiazolidine-2,4-dione moiety with 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, it lacks the butyl acetate substituent on the nitrogen. Instead, it features a complex side chain incorporating a phenoxy group, an ethylenediamine linker, and a lipoic acid derivative. This difference emphasizes the versatility of the thiazolidinedione scaffold for developing diverse bioactive compounds. []
Overview

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate is a derivative of thiazolidine-2,4-dione, a class of compounds known for their biological activities, particularly in pharmacology. This compound features a thiazolidine ring with two carbonyl groups and an acetate moiety, which may enhance its solubility and biological activity. The compound is of interest in medicinal chemistry due to its potential applications in treating various diseases.

Source and Classification

The compound is synthesized from thiazolidine-2,4-dione derivatives through various chemical reactions. Thiazolidine-2,4-diones are classified as heterocyclic compounds containing sulfur and nitrogen atoms in their structure. They are often explored for their antibacterial, antifungal, and antidiabetic properties.

Synthesis Analysis

Methods

The synthesis of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate typically involves the reaction of thiazolidine-2,4-dione with butyl acetate under controlled conditions. Common methods include:

  1. Knoevenagel Condensation: This method involves the reaction of thiazolidine derivatives with butyl acetate in the presence of a basic catalyst such as sodium acetate or piperidine.
  2. Acid Chloride Reaction: The thiazolidine derivative can be converted to an acid chloride, which then reacts with butanol to form the acetate derivative.

Technical Details

The synthesis process may require specific solvents (e.g., dimethylformamide or dioxane) and temperature controls to optimize yields. For example, using anhydrous conditions can prevent hydrolysis and improve the purity of the product.

Molecular Structure Analysis

Structure

The molecular formula of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate is C9H13N1O4S1C_9H_{13}N_1O_4S_1. The structure consists of:

  • A thiazolidine ring with two carbonyl groups at positions 2 and 4.
  • A butyl group attached at position 3.
  • An acetate group at position 1.

Data

The molecular weight is approximately 217.27 g/mol. The compound's structural characteristics can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions:

  1. Hydrolysis: In aqueous conditions, the acetate group may hydrolyze to form the corresponding acid.
  2. Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  3. Nucleophilic Substitution: The thiazolidine ring can participate in nucleophilic substitutions due to the electrophilic nature of the carbonyl carbons.

Technical Details

Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess progress and purity. Reaction conditions such as temperature and time are crucial for optimizing yields.

Mechanism of Action

Process

The mechanism of action for 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate may involve:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism.
  2. Cell Signaling Modulation: It could interact with cellular receptors or signaling pathways that regulate inflammation or apoptosis.

Data

Studies have shown that thiazolidinedione derivatives can activate peroxisome proliferator-activated receptors (PPARs), leading to improved insulin sensitivity and anti-inflammatory effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: The melting point can vary based on purity but is generally around 200–210 °C.

Chemical Properties

Relevant analyses such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new antidiabetic agents due to its PPAR activation properties.
  2. Biological Research: Investigating its role in metabolic pathways and cellular signaling mechanisms.
  3. Antimicrobial Studies: Exploring its efficacy against various bacterial strains due to the inherent antibacterial properties of thiazolidine derivatives.
Introduction to Thiazolidine-2,4-dione Derivatives in Medicinal Chemistry

Biopharmaceutical Significance of Thiazolidine-2,4-dione Scaffolds

The thiazolidine-2,4-dione (TZD) core represents a privileged heterocyclic scaffold in drug discovery due to its unique electronic configuration and versatile bioactivity profile. This five-membered ring contains two carbonyl groups at positions 2 and 4 (electron acceptors), along with NH and sulfur atoms serving as electron donors, enabling potent interactions with biological targets like enzymes, receptors, and DNA [1] [4]. Approximately 85% of biologically active chemical entities contain at least one heterocycle, and TZD derivatives exhibit a remarkable diversity of pharmacological actions, including:

  • Antibacterial activity: Inhibition of Gram-positive pathogens through disruption of cell wall synthesis and bacterial enzyme inhibition [2] [7] [9]
  • Antidiabetic effects: PPARγ agonism enhancing insulin sensitivity [1] [8]
  • Anticancer properties: Induction of apoptosis and cell cycle arrest in tumor cells [3] [5]
  • Antioxidant capabilities: Scavenging of reactive oxygen species implicated in inflammatory processes [1]

The TZD scaffold's bioactivity stems from its ability to exist as multiple tautomers (3a–3e) due to the presence of two carbonyl groups and an α-hydrogen, facilitating diverse binding modalities [4]. This molecular flexibility allows extensive structural modifications at the N3, C5, and (less commonly) C4 positions, enabling medicinal chemists to fine-tune pharmacokinetic properties like solubility, lipophilicity, and metabolic stability [4] [7].

Table 1: Synthetic Approaches to Thiazolidine-2,4-dione Core

MethodReagents/ConditionsYield (%)Advantages/Limitations
Conventional SynthesisChloroacetic acid + thiourea in H₂O, reflux 12-24h78-94%Simple reagents but prolonged heating required [4] [9]
Microwave-AssistedChloroacetic acid + thiourea → MW irradiation (250W, 5 min)83%Rapid, energy-efficient, comparable yield [4]
Ethyl Chloroacetate RouteEthyl chloroacetate + thiosemicarbazone → NaOEt → HCl reflux75-85%Avoids toxic byproducts but multi-step [4]

Rationale for Structural Hybridization in Antibacterial Agent Design

The global antimicrobial resistance crisis necessitates innovative strategies for antibiotic development. Structural hybridization—covalently linking distinct pharmacophores into a single molecule—has emerged as a promising approach to enhance potency against resistant pathogens. TZD hybrids leverage:

  • Synergistic mechanisms: Combining membrane disruption (from lipophilic moieties) with enzyme inhibition (TZD core) [2] [7]
  • Overcoming resistance: Simultaneous targeting of multiple bacterial pathways reduces resistance development [7] [9]
  • Enhanced penetration: Butyl acetate chains in compounds like 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate improve cellular uptake through increased lipophilicity [6] [9]

For 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate, the N3-butyl acetate extension serves dual purposes: First, it increases membrane permeability compared to unsubstituted TZDs (which suffer from poor solubility). Second, the ester group provides a metabolic handle for controlled hydrolysis, potentially extending half-life [4] [6]. Crucially, N3-alkylation preserves the C5 exocyclic double bond essential for antibacterial activity, as confirmed by structure-activity relationship (SAR) studies showing >50% biofilm inhibition in S. aureus when electron-withdrawing groups occupy the benzylidene position [7] [9].

Historical Evolution of Thiazolidinone-Based Pharmacophores

The medicinal exploration of TZDs began with the discovery of their glucose-lowering effects. The first synthesis was reported in 1923 by Kallenberg using carbonyl sulfide and ammonia [4], but modern routes emerged with Libermann's 1948 method employing chloroacetic acid and thiourea [6]. The historical development features three key phases:

  • Antidiabetic Era (1980s–2000s): Ciglitazone (1982), troglitazone (1997, withdrawn), rosiglitazone (1999), and pioglitazone (1999) established TZDs as PPARγ agonists for type 2 diabetes. These featured C5 benzylidene substitutions critical for receptor binding [1] [8].

  • Anticancer Expansion (2000s–2010s): Structural diversification yielded derivatives like 5-arylidene-TZDs with pro-apoptotic activity. Hybrid molecules incorporating trimethoxybenzene (e.g., compound 7e) inhibited human topoisomerases I/II (Kd = 1.68 µM) in breast cancer cells [3] [5].

  • Anti-infective Innovation (2010s–Present): Rising antibiotic resistance spurred TZD adaptation against pathogens. Key advances include:

  • 5-Arylidene-TZDs with MICs of 2–16 µg/mL against Gram-positive bacteria [2] [9]
  • Fragment optimization for P. aeruginosa PhzS inhibition (Kd = 1.68 µM, LE = 0.45) [6]
  • Hybrids like 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate targeting biofilm disruption [7] [9]

Table 2: Evolution of Thiazolidinone Derivatives with Antibacterial Activity

GenerationRepresentative StructureKey FeaturesBiological Activity
1st (Unsubstituted TZD)Thiazolidine-2,4-dioneLimited membrane permeabilityModerate activity (MIC >100 µg/mL) [9]
2nd (5-Arylidene TZDs)5-(3,4-Dihydroxybenzylidene)-TZDEnhanced electronic effectsMIC 32.5–62.5 µg/mL vs S. aureus [9]
3rd (N3-Alkylated Hybrids)4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetateButyl acetate chain for lipophilicity & metabolic stabilityImproved biofilm inhibition (>50% at MIC) [7] [9]

The structural trajectory shows progressive complexity: Early TZDs had minimal substitutions, while modern hybrids like 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate integrate enzymatically cleavable groups (acetate) and flexible alkyl linkers to optimize target engagement. This evolution reflects a shift from serendipitous discovery to rational design underpinned by crystallography and computational modeling [3] [6] [9].

Key Compounds Mentioned

  • 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate
  • Thiazolidine-2,4-dione (TZD)
  • Rosiglitazone
  • Pioglitazone
  • Ciglitazone
  • Troglitazone
  • 5-Arylidene-thiazolidine-2,4-diones
  • 5-(3,4-Dimethoxyphenyl)thiazolidine-2,4-dione
  • (Z)-5-(3,4,5-Trimethoxybenzylidene)thiazolidine-2,4-dione
  • 5-(4-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methoxy)benzylidene)thiazolidine-2,4-dione

Properties

CAS Number

1251922-53-8

Product Name

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

InChI

InChI=1S/C9H13NO4S/c1-7(11)14-5-3-2-4-10-8(12)6-15-9(10)13/h2-6H2,1H3

InChI Key

QJYQNXLXCKTRBT-UHFFFAOYSA-N

SMILES

CC(=O)OCCCCN1C(=O)CSC1=O

Canonical SMILES

CC(=O)OCCCCN1C(=O)CSC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.